molecular formula C18H14FN3O4 B2959242 Ethyl 4-(2-fluoroanilino)-6-nitro-3-quinolinecarboxylate CAS No. 478248-32-7

Ethyl 4-(2-fluoroanilino)-6-nitro-3-quinolinecarboxylate

Cat. No. B2959242
CAS RN: 478248-32-7
M. Wt: 355.325
InChI Key: JBJBREIRDUITQT-UHFFFAOYSA-N
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Description

Ethyl 4-(2-fluoroanilino)-6-nitro-3-quinolinecarboxylate, also known as EFQ, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the quinolinecarboxylate family, which is composed of compounds that contain both a quinoline and carboxylic acid group. EFQ has been used in the study of biochemical and physiological processes, as well as in laboratory experiments.

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 4-(2-fluoroanilino)-6-nitro-3-quinolinecarboxylate and its derivatives have been a subject of interest in the field of organic synthesis and structural analysis. For instance, El-Abadelah et al. (2006) synthesized a related compound, Ethyl 9-cyclopropyl-4-fluoro-6-oxo-6,9-dihydro[l,2,5]oxadiazolo[3,4-h]quinoline-7-carboxylate N(3)-oxide, through the pyrolysis of a precursor and confirmed its structure using spectroscopic methods including X-Ray measurements (El-Abadelah et al., 2006). Additionally, a study by Dorotíková et al. (2014) on 3-fluoroanilinoethylene derivatives, which are precursors to compounds like Ethyl 4-(2-fluoroanilino)-6-nitro-3-quinolinecarboxylate, explored their conformational analysis, spectral behavior, and the impact of substituents on these properties (Dorotíková et al., 2014).

Antibacterial Properties

Research has also focused on the antibacterial properties of quinoline derivatives. A study by Koga et al. (1980) on 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, a compound structurally related to Ethyl 4-(2-fluoroanilino)-6-nitro-3-quinolinecarboxylate, showed significant antibacterial activities against Gram-positive and Gram-negative bacteria (Koga et al., 1980). Similarly, Abdel‐Wadood et al. (2014) synthesized and evaluated the antibacterial activities of new thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives, demonstrating significant broad antibacterial activity against various bacterial strains (Abdel‐Wadood et al., 2014).

Antimycobacterial Properties

Moreover, the antimycobacterial properties of quinoline derivatives have been a topic of research. Venugopala et al. (2020) synthesized a series of ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylates and evaluated their anti-tubercular activities, with some compounds showing promising anti-TB agent properties against multidrug-resistant strains of Mycobacterium tuberculosis (Venugopala et al., 2020).

Fluorescence and Photophysical Properties

The fluorescence and photophysical properties of quinoline derivatives have also been studied. Padalkar and Sekar (2014) synthesized quinoline derivatives with benzimidazole and benzothiazole moieties and investigated their photophysical behaviors, highlighting their potential as fluorescent probes in aqueous systems (Padalkar & Sekar, 2014).

properties

IUPAC Name

ethyl 4-(2-fluoroanilino)-6-nitroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O4/c1-2-26-18(23)13-10-20-15-8-7-11(22(24)25)9-12(15)17(13)21-16-6-4-3-5-14(16)19/h3-10H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJBREIRDUITQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-fluoroanilino)-6-nitro-3-quinolinecarboxylate

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